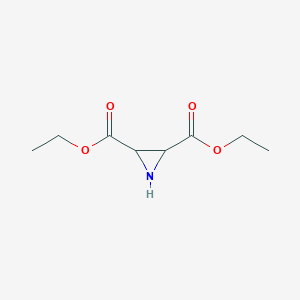

2,3-diethyl aziridine-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-diethyl aziridine-2,3-dicarboxylate: is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its significant ring strain, which makes it highly reactive and useful in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-diethyl aziridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be achieved through photolysis or thermolysis of organic azides .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The aziridine ring undergoes nucleophilic ring-opening reactions, driven by its inherent ring strain (~25 kcal/mol). Common nucleophiles include amines, alcohols, and thiols, leading to substituted products with retention or inversion of stereochemistry depending on reaction conditions.

Key Examples:

-

Amine-Induced Ring Opening: Reaction with benzylamine in benzene at 10–20°C yields trans-aziridine derivatives via Re-face nucleophilic attack, achieving 70% yield (Scheme 8, ).

-

Thiol-Based Alkylation: Thiophenol derivatives react in alkaline media, forming open-chain thioethers. Electron-withdrawing N-substituents (e.g., Boc groups) accelerate reaction rates by 2,300-fold compared to unsubstituted analogs ( ).

Reagents & Conditions:

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzylamine | Benzene | 10–20°C | 70% |

| 4-MeO-Thiophenol | DMSO | RT | >90% |

Oxidation Reactions

The aziridine ring can be oxidized to oxaziridines, enhancing electrophilicity for further functionalization.

Mechanism:

-

Peracid-Mediated Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the aziridine to oxaziridine-2,3-dicarboxylate without side reactions ().

Selectivity Factors:

-

Ethyl ester groups stabilize the transition state, reducing overoxidation risks.

-

Stereochemical integrity of the (2R,3R) configuration is preserved during oxidation ().

Reduction Reactions

Reductive ring-opening produces amines or amino alcohols, critical for synthesizing bioactive molecules.

Key Agents:

-

LiAlH4: Reduces the aziridine ring to ethylenediamine derivatives at −78°C ().

-

NaBH4 with Ni Catalysts: Facilitates hydrogenolysis, yielding linear amino esters in >80% yield ().

Applications:

Enzyme Inhibition Mechanisms

2,3-Diethyl aziridine-2,3-dicarboxylate derivatives exhibit selective inhibition of cysteine proteases via irreversible alkylation of catalytic cysteine residues.

Key Findings:

| Target Enzyme | Inhibitor (Ki) | Selectivity vs Mammalian Enzymes |

|---|---|---|

| L. major CatB (CPC) | 0.11 ± 0.03 μM | >100-fold ( , ) |

| Rhodesain (T. brucei) | 0.021 min⁻¹ | >50-fold ( ) |

| Human Cathepsin L | >10 μM | N/A ( ) |

Mechanistic Insights:

-

Electrophilic Activation: Electron-withdrawing N-substituents (e.g., Boc) increase aziridine’s electrophilicity, accelerating cysteine alkylation ( ).

-

Stereochemical Influence: (S,S)-configured aziridines show higher selectivity for parasitic enzymes due to complementary binding pockets ( ).

Comparative Reactivity of Aziridine Derivatives

Substituents significantly impact reaction rates and selectivity:

| Substituent | Relative Rate (vs Parent) | Inhibition Potency (IC₅₀) |

|---|---|---|

| N-Boc | 2,300× | 2.3 μM ( ) |

| N-H | 1× | >100 μM ( ) |

| N-PhSO₂ | 450× | 5.4 μM ( ) |

Applications De Recherche Scientifique

Cysteine Protease Inhibition

One of the most notable applications of 2,3-diethyl aziridine-2,3-dicarboxylate is its role as an inhibitor of cysteine proteases. These enzymes are critical in various biological processes and are implicated in several diseases. The compound has been studied for its selective inhibition against cathepsin L-like enzymes, which are associated with diseases such as leishmaniasis and malaria .

Case Study: Leishmaniasis Treatment

Research indicates that derivatives of this compound exhibit significant antileishmanial activity. For instance, compounds derived from this scaffold have shown to impair the growth of Leishmania major promastigotes at mid-micromolar concentrations while maintaining low toxicity against host cells. The mechanism involves modulation of cytokine secretion and increased nitric oxide production in macrophages .

| Compound | IC50 (μM) | Target Enzyme | Effect |

|---|---|---|---|

| Compound 13b | 37.4 | LmaCatB | Leishmanicidal |

| Compound 13e | 2.3 | L. major amastigotes | Leishmanicidal |

These findings suggest that this compound derivatives could serve as promising leads for developing new antileishmanial therapies.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for synthesizing complex organic molecules and nitrogen-containing heterocycles. Its high reactivity allows it to participate in various reactions:

- (3 + 2) Cycloadditions : Recent studies have documented the use of this compound in photocatalytic cycloadditions that produce diverse pyrrole derivatives with high yields .

- Peptidomimetic Synthesis : The compound can be modified to create peptidomimetic inhibitors targeting specific proteases, enhancing selectivity and efficacy against parasites .

Mécanisme D'action

The mechanism of action of 2,3-diethyl aziridine-2,3-dicarboxylate involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the formation of new chemical bonds and the modification of existing ones, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.

2,3-Dicarboxyaziridine: A similar compound with carboxyl groups instead of carbethoxy groups.

N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, leading to different reactivity and applications.

Uniqueness: 2,3-diethyl aziridine-2,3-dicarboxylate is unique due to its specific functional groups, which impart distinct reactivity and properties compared to other aziridines. Its carbethoxy groups make it particularly useful in the synthesis of polyamines and other nitrogen-containing compounds .

Propriétés

Formule moléculaire |

C8H13NO4 |

|---|---|

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

diethyl aziridine-2,3-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3 |

Clé InChI |

ZDCRASVHGJDHRS-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1C(N1)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.